molecular formula C24H24N6O B2940781 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one CAS No. 1203124-59-7

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one

Cat. No. B2940781
CAS RN: 1203124-59-7
M. Wt: 412.497
InChI Key: MHHVZJMYMHHLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a useful research compound. Its molecular formula is C24H24N6O and its molecular weight is 412.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

Antihistaminic and Anti-inflammatory Activities

A study focused on the synthesis of [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines, including compounds with structures related to the specified chemical, evaluated their antihistaminic activity and inhibitory effect on eosinophil infiltration. These compounds, particularly one identified as TAK-427, demonstrated potent antihistaminic activity alongside anti-inflammatory properties, suggesting potential applications in treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Anti-diabetic Drug Development

Another research direction includes the synthesis of triazolo-pyridazine-6-yl-substituted piperazines evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. These compounds have shown significant promise in the development of anti-diabetic medications, highlighting their role in enhancing insulin secretion and offering antioxidant properties, which are critical in managing type 2 diabetes (Bindu et al., 2019).

Chemical Synthesis and Characterization

Synthesis Techniques

Research on the synthesis of triazolo and triazine derivatives, including compounds structurally similar to the mentioned chemical, provides insights into novel methods for producing these compounds. These techniques are crucial for the exploration of their therapeutic potentials and the development of new drugs (Sheng-ju, 2008).

Pharmacological Studies and Drug Development

Adenosine A2a Receptor Antagonists

Compounds derived from piperazine and triazolo-triazine frameworks have been explored as potent and selective adenosine A2a receptor antagonists. These studies are significant for developing treatments for neurological conditions, such as Parkinson's disease, demonstrating the therapeutic potential of these chemical structures (Vu et al., 2004).

properties

IUPAC Name

3,3-diphenyl-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c31-24(17-21(19-7-3-1-4-8-19)20-9-5-2-6-10-20)29-15-13-28(14-16-29)23-12-11-22-26-25-18-30(22)27-23/h1-12,18,21H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHVZJMYMHHLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.